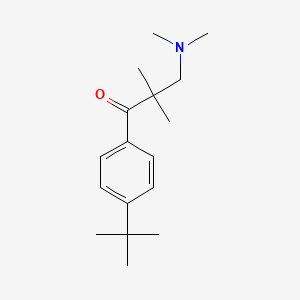
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one is an organic compound that features a tert-butyl group, a dimethylamino group, and a ketone functional group
準備方法
The synthesis of 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one typically involves the reaction of 4-tert-butylbenzaldehyde with dimethylamine and acetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group may influence the compound’s binding affinity and selectivity, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-Tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
4-tert-Butylacetophenone: Similar in structure but lacks the dimethylamino group.
4-tert-Butylbenzaldehyde: Precursor in the synthesis of the target compound.
N,N-Dimethyl-4-tert-butylbenzamide: Contains a similar tert-butyl group but different functional groups
特性
CAS番号 |
53207-39-9 |
|---|---|
分子式 |
C17H27NO |
分子量 |
261.4 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-3-(dimethylamino)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C17H27NO/c1-16(2,3)14-10-8-13(9-11-14)15(19)17(4,5)12-18(6)7/h8-11H,12H2,1-7H3 |
InChIキー |
AHYQKTPQRNBBCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(C)(C)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


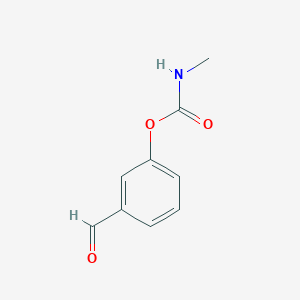
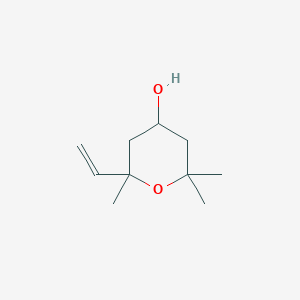
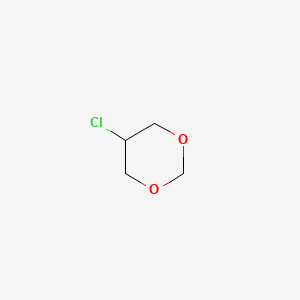
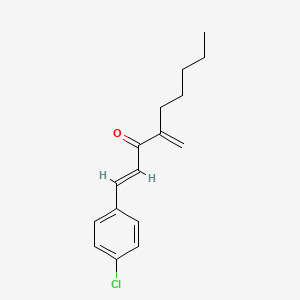
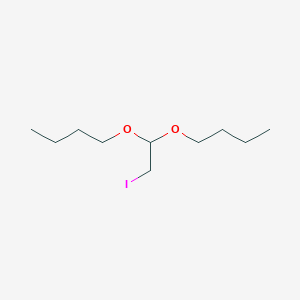
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
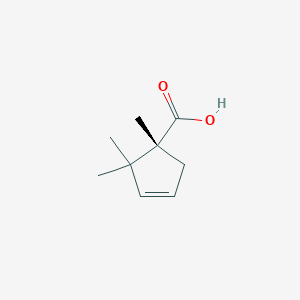
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)
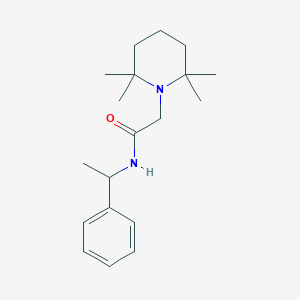


![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)
